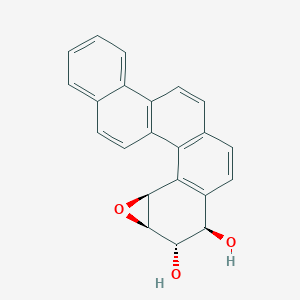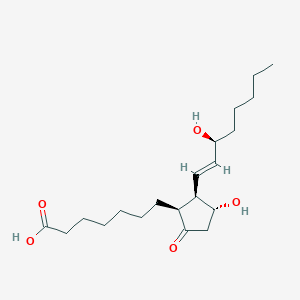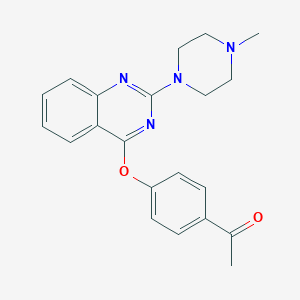
Ethanone, 1-(4-((2-(4-methyl-1-piperazinyl)-4-quinazolinyl)oxy)phenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethanone, 1-(4-((2-(4-methyl-1-piperazinyl)-4-quinazolinyl)oxy)phenyl)-, also known as AZD4547, is a small molecule inhibitor that targets fibroblast growth factor receptor (FGFR) tyrosine kinases. It has shown promise in the treatment of various types of cancer, including breast cancer, lung cancer, and gastric cancer.
Aplicaciones Científicas De Investigación
Ethanone, 1-(4-((2-(4-methyl-1-piperazinyl)-4-quinazolinyl)oxy)phenyl)- has been extensively studied in preclinical and clinical trials for the treatment of various types of cancer. It has shown promising results in inhibiting the growth of cancer cells and reducing tumor size. In addition, Ethanone, 1-(4-((2-(4-methyl-1-piperazinyl)-4-quinazolinyl)oxy)phenyl)- has been shown to increase the effectiveness of chemotherapy and radiation therapy in cancer treatment.
Mecanismo De Acción
Ethanone, 1-(4-((2-(4-methyl-1-piperazinyl)-4-quinazolinyl)oxy)phenyl)- targets FGFR tyrosine kinases, which play a critical role in cancer cell growth and survival. By inhibiting the activity of these kinases, Ethanone, 1-(4-((2-(4-methyl-1-piperazinyl)-4-quinazolinyl)oxy)phenyl)- prevents the growth and proliferation of cancer cells. In addition, Ethanone, 1-(4-((2-(4-methyl-1-piperazinyl)-4-quinazolinyl)oxy)phenyl)- has been shown to induce apoptosis (programmed cell death) in cancer cells, further reducing tumor growth.
Efectos Bioquímicos Y Fisiológicos
Ethanone, 1-(4-((2-(4-methyl-1-piperazinyl)-4-quinazolinyl)oxy)phenyl)- has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of FGFR1, FGFR2, and FGFR3, which are all implicated in cancer cell growth and survival. In addition, Ethanone, 1-(4-((2-(4-methyl-1-piperazinyl)-4-quinazolinyl)oxy)phenyl)- has been shown to reduce the expression of genes involved in cancer cell proliferation and survival. Finally, Ethanone, 1-(4-((2-(4-methyl-1-piperazinyl)-4-quinazolinyl)oxy)phenyl)- has been shown to induce apoptosis in cancer cells, leading to reduced tumor growth.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Ethanone, 1-(4-((2-(4-methyl-1-piperazinyl)-4-quinazolinyl)oxy)phenyl)- has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has been extensively studied in preclinical and clinical trials, providing a wealth of data on its mechanism of action and efficacy. However, there are also limitations to the use of Ethanone, 1-(4-((2-(4-methyl-1-piperazinyl)-4-quinazolinyl)oxy)phenyl)- in lab experiments. It is a potent inhibitor of FGFR tyrosine kinases, which may make it difficult to distinguish between the effects of Ethanone, 1-(4-((2-(4-methyl-1-piperazinyl)-4-quinazolinyl)oxy)phenyl)- and other inhibitors of these kinases. In addition, the use of Ethanone, 1-(4-((2-(4-methyl-1-piperazinyl)-4-quinazolinyl)oxy)phenyl)- may be limited by its toxicity and side effects.
Direcciones Futuras
There are several potential future directions for research on Ethanone, 1-(4-((2-(4-methyl-1-piperazinyl)-4-quinazolinyl)oxy)phenyl)-. One area of research is the development of combination therapies that include Ethanone, 1-(4-((2-(4-methyl-1-piperazinyl)-4-quinazolinyl)oxy)phenyl)- and other inhibitors of cancer cell growth and survival. Another area of research is the development of more selective inhibitors of FGFR tyrosine kinases, which may reduce the toxicity and side effects of Ethanone, 1-(4-((2-(4-methyl-1-piperazinyl)-4-quinazolinyl)oxy)phenyl)-. Finally, there is a need for further research on the mechanism of action of Ethanone, 1-(4-((2-(4-methyl-1-piperazinyl)-4-quinazolinyl)oxy)phenyl)- and its potential use in the treatment of other types of cancer.
Métodos De Síntesis
The synthesis of Ethanone, 1-(4-((2-(4-methyl-1-piperazinyl)-4-quinazolinyl)oxy)phenyl)- involves several steps, starting with the reaction of 4-hydroxyphenylacetic acid with thionyl chloride to form 4-chlorophenylacetyl chloride. This intermediate is then reacted with 2-(4-methyl-1-piperazinyl)aniline to form the corresponding amide. The amide is then reacted with 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride to form the quinazoline ring. Finally, the quinazoline intermediate is reacted with 4-(dimethylamino)phenol to form the target compound, Ethanone, 1-(4-((2-(4-methyl-1-piperazinyl)-4-quinazolinyl)oxy)phenyl)-.
Propiedades
Número CAS |
129112-42-1 |
|---|---|
Nombre del producto |
Ethanone, 1-(4-((2-(4-methyl-1-piperazinyl)-4-quinazolinyl)oxy)phenyl)- |
Fórmula molecular |
C21H22N4O2 |
Peso molecular |
362.4 g/mol |
Nombre IUPAC |
1-[4-[2-(4-methylpiperazin-1-yl)quinazolin-4-yl]oxyphenyl]ethanone |
InChI |
InChI=1S/C21H22N4O2/c1-15(26)16-7-9-17(10-8-16)27-20-18-5-3-4-6-19(18)22-21(23-20)25-13-11-24(2)12-14-25/h3-10H,11-14H2,1-2H3 |
Clave InChI |
BTNKYUBXQPGOCR-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=CC=C(C=C1)OC2=NC(=NC3=CC=CC=C32)N4CCN(CC4)C |
SMILES canónico |
CC(=O)C1=CC=C(C=C1)OC2=NC(=NC3=CC=CC=C32)N4CCN(CC4)C |
Otros números CAS |
129112-42-1 |
Sinónimos |
Acetophenol, 4-(2-(4-methyl-1-piperzinyl)-4-quinazolinyloxy)- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(3-Methoxyphenyl)-2h-thieno-[3,2-e]-1,2-thiazine-6-sulfinamide-1,1-dioxide](/img/structure/B157488.png)
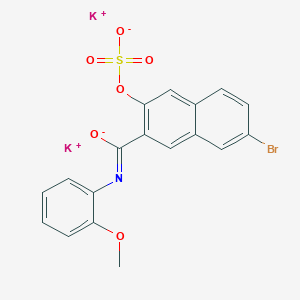

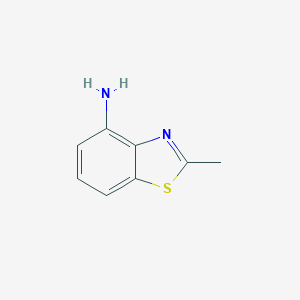
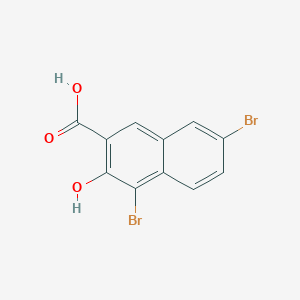

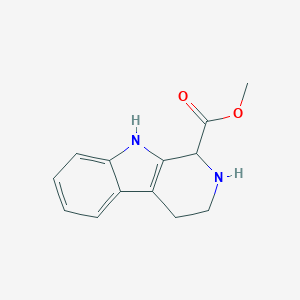
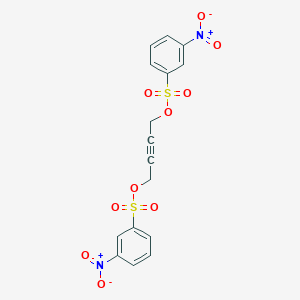

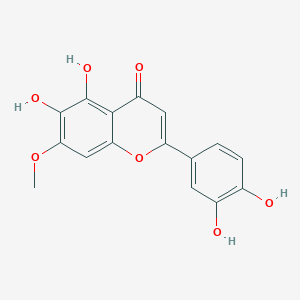
![3-(3-Cyclohexen-1-yl)-2,4-dioxaspiro[5.5]undec-8-ene](/img/structure/B157513.png)
![N-[4-[(2S)-3-[[2-(3,4-dichlorophenyl)ethyl]amino]-2-hydroxypropoxy]phenyl]-methanesulfonamide](/img/structure/B157515.png)
